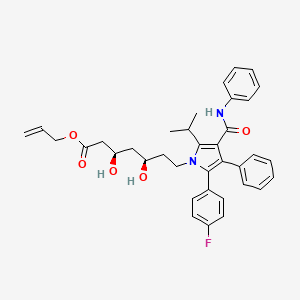![molecular formula C11H10N4 B588467 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline CAS No. 147057-17-8](/img/structure/B588467.png)
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline is a heterocyclic aromatic amine that has been identified as a mutagenic compound. It is commonly found in cooked foods, particularly those subjected to high temperatures, such as grilled or fried meats. This compound is of significant interest due to its potential carcinogenic properties and its role in food safety and toxicology research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline typically involves the reaction of 6-amino-3-methylquinoxaline with appropriate reagents under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization to form the imidazoquinoxaline ring structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of high-pressure reactors and continuous flow systems may be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and imidazoquinoxalines, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heterocyclic amines and their reactions.
Biology: Research focuses on its mutagenic and carcinogenic properties, particularly its interaction with DNA and the formation of DNA adducts.
Medicine: Studies investigate its potential role in cancer development and its use as a biomarker for exposure to carcinogenic compounds.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A2. This activation leads to the formation of reactive intermediates that can bind to DNA, forming adducts that cause mutations. These mutations can lead to carcinogenesis if not properly repaired by cellular mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: Another heterocyclic amine with similar mutagenic properties.
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline: Shares structural similarities and is also found in cooked foods.
Uniqueness
3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline is unique due to its specific structure and the particular conditions under which it forms. Its distinct metabolic pathways and the specific DNA adducts it forms differentiate it from other similar compounds .
Eigenschaften
IUPAC Name |
3,4-dimethylimidazo[4,5-f]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-7-5-8-9(13-4-3-12-8)10-11(7)15(2)6-14-10/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZGAFWTJXPMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN=C2C3=C1N(C=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B588398.png)

![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)



